molecular formula C6H12O3 B13448544 2-(Methoxymethyl)butanoicacid

2-(Methoxymethyl)butanoicacid

Cat. No.: B13448544
M. Wt: 132.16 g/mol
InChI Key: WFZMSGKKLBCPRL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)butanoic acid is an organic compound with the molecular formula C6H12O3. It is a branched-chain alkyl carboxylic acid, which means it contains a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethyl)butanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the desired product . Another method includes the use of sodium methoxide and 2,6-dichlorotoluene in a reaction that involves heating and subsequent addition of dry ice .

Industrial Production Methods

Industrial production of 2-(Methoxymethyl)butanoic acid typically involves large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Methoxymethyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The methoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)butanoic acid is unique due to the specific position of the methoxy group, which influences its chemical reactivity and interactions. This unique structure makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-(methoxymethyl)butanoic acid

InChI

InChI=1S/C6H12O3/c1-3-5(4-9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

WFZMSGKKLBCPRL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)C(=O)O

Origin of Product

United States

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